(S)-N-benzylpiperidine-2-carboxamide
Description
(S)-N-Benzylpiperidine-2-carboxamide is a chiral piperidine derivative featuring a benzyl group attached to the nitrogen atom and a carboxamide group at the 2-position of the piperidine ring. Piperidine-based compounds are widely studied for their pharmacological relevance, including applications in central nervous system (CNS) modulation, enzyme inhibition, and receptor binding . The stereochemistry (S-configuration) may influence its biological activity and pharmacokinetic profile, as seen in related chiral molecules .
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2S)-N-benzylpiperidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O/c16-13(12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16)/t12-/m0/s1 |
InChI Key |
RUIZRCVLYKKMLD-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
C1CCNC(C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares (S)-N-benzylpiperidine-2-carboxamide to structurally related compounds, focusing on molecular features, synthesis, and functional attributes.
Key Structural Analogs
Key Observations:
- Substituent Effects : The presence of a benzyl group in this compound likely enhances lipophilicity compared to ester-containing analogs like Methyl N-Cbz-piperidine-2-carboxylate .
- Stereochemical Influence : The (S)-configuration may confer distinct binding affinities compared to racemic or (R)-configured analogs, as seen in studies of related chiral piperidines .
Reactivity and Functional Group Comparisons
- Carboxamide vs.
- Acylation Resistance : Pyridinecarboxamides with bulky N-substituents (e.g., benzyl groups) show resistance to acylation, a trait that may extend to this compound, enhancing metabolic stability .
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